Repotrectinib belongs to a class of drugs called tyrosine kinase inhibitors (TKIs). TKIs work by blocking the activity of enzymes called tyrosine kinases. These enzymes play a critical role in cell growth and division. By inhibiting these enzymes, repotrectinib can slow or stop the growth of cancer cells.
Repotrectinib specifically targets two proteins: ROS1 and NTRK. These proteins can become abnormal due to genetic mutations. These abnormal proteins can drive uncontrolled cell growth and tumor formation. Repotrectinib works by binding to these abnormal proteins and preventing them from functioning.
Repotrectinib is being studied in clinical trials to evaluate its safety and efficacy in treating various cancers with ROS1 or NTRK gene fusions. These trials involve administering the drug to patients and monitoring their response to the treatment. The trials also assess potential side effects of the drug.
Clinical trials are typically conducted in phases, with each phase providing more information about the drug's safety and effectiveness. Repotrectinib is currently being investigated in Phase 1/2 trials, which involve a small number of patients.
You can find more information about ongoing clinical trials on websites like by searching for repotrectinib.
Repotrectinib, marketed under the brand name Augtyro, is a next-generation oral small-molecule inhibitor targeting proto-oncogene tyrosine-protein kinase ROS1 and tropomyosin receptor tyrosine kinases (TRKs), specifically TRKA, TRKB, and TRKC. It is designed to treat locally advanced or metastatic non-small cell lung cancer (NSCLC) that is positive for ROS1 fusions. Approved by the United States Food and Drug Administration in November 2023, repotrectinib is notable for its ability to inhibit both wild-type and mutant forms of these kinases, including those with solvent-front mutations, which are often associated with treatment resistance .
Repotrectinib exhibits a specific mechanism of action through its interaction with the ATP binding pocket of target kinases. It binds within the hinge region of the active site, facilitating inhibition through conformational changes that prevent substrate phosphorylation. The compound's unique structure allows it to accommodate bulky mutations in the solvent front of kinases without steric hindrance, thus maintaining its efficacy against resistant variants .
Repotrectinib demonstrates potent antitumor activity in preclinical models and clinical settings. It has shown effectiveness against various ROS1 fusion proteins and mutations, including CD74-ROS1 and others. In vitro studies indicate that it can significantly inhibit cell proliferation in cancer cell lines expressing these fusions. The compound's selectivity for ROS1 and TRK kinases is highlighted by its low IC50 values (the concentration required to inhibit 50% of target activity), which range from 0.071 to 4.46 nmol/L against engineered cell lines .
The synthesis of repotrectinib involves multiple steps typical of small-molecule drug development. Key methods include:
The detailed synthetic pathway has not been fully disclosed in available literature but is consistent with strategies employed for other small-molecule kinase inhibitors .
Repotrectinib is primarily indicated for:
Clinical trials are actively exploring its efficacy in combination therapies and other malignancies, such as multiple myeloma.
Interaction studies reveal that repotrectinib selectively targets ROS1 and TRK kinases while showing minimal off-target effects on other kinases at therapeutic concentrations. It has been evaluated against a panel of 395 distinct kinases, demonstrating approximately 15-fold selectivity over ALK (anaplastic lymphoma kinase). Notably, repotrectinib also inhibits JAK2 and several SRC family members but remains highly selective for its primary targets .
Repotrectinib shares similarities with other tyrosine kinase inhibitors but stands out due to its unique ability to inhibit solvent-front mutations effectively. Here are some comparable compounds:
Compound Name | Target Kinase(s) | Unique Feature |
---|---|---|
Selitrectinib | TRK A/B/C | Multiple low-energy conformations available |
Crizotinib | ROS1/ALK | First-generation inhibitor with broader effects |
Entrectinib | ROS1/NTRK/ALK | Effective against various fusions but less selective for solvent-front mutations |
Repotrectinib's design allows it to maintain efficacy against resistant mutations that often limit the effectiveness of other inhibitors .